8-Bromoquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIJNKOSXGBMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735285 | |
| Record name | 8-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260657-19-9 | |
| Record name | 8-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Bromoquinazolin-4-amine from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 8-Bromoquinazolin-4-amine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, anthranilic acid. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic route to facilitate a thorough understanding for professionals in the field.
Proposed Synthetic Pathway
The synthesis of this compound from anthranilic acid can be achieved through a four-step reaction sequence. This pathway involves the initial bromination of anthranilic acid to introduce the bromo-substituent, followed by the construction of the quinazoline core, and subsequent functional group manipulations to yield the final product.
Caption: Proposed synthetic pathway for this compound from anthranilic acid.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis of this compound.
Step 1: Synthesis of 2-Amino-3-bromobenzoic Acid
This initial step involves the regioselective bromination of anthranilic acid.
Caption: Experimental workflow for the synthesis of 2-Amino-3-bromobenzoic Acid.
Methodology: In a round-bottom flask, anthranilic acid is dissolved in a suitable solvent such as dimethylformamide (DMF). The solution is cooled to 0°C in an ice bath. N-Bromosuccinimide (NBS) is then added portion-wise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 2-amino-3-bromobenzoic acid.[1][2]
Step 2: Synthesis of 8-Bromoquinazolin-4(3H)-one
The formation of the quinazolinone ring is achieved through the cyclization of 2-amino-3-bromobenzoic acid with a suitable one-carbon source, such as formamide.
Methodology: A mixture of 2-amino-3-bromobenzoic acid and an excess of formamide is heated at a high temperature (typically 150-180°C) for several hours.[3] The progress of the reaction can be monitored by TLC. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to give 8-bromoquinazolin-4(3H)-one.
Step 3: Synthesis of 8-Bromo-4-chloroquinazoline
The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a standard chlorinating agent.
Methodology: 8-Bromoquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is heated under reflux for a few hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base, such as aqueous ammonia or sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to yield 8-bromo-4-chloroquinazoline.[4][5][6]
Step 4: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with an amino group.
Methodology: 8-Bromo-4-chloroquinazoline is dissolved in a suitable solvent, such as isopropanol or ethanol, and treated with an ammonia source. This can be achieved by bubbling ammonia gas through the solution or by using a solution of ammonia in a suitable solvent (e.g., ammonia in methanol). The reaction is typically carried out in a sealed vessel and may require heating.[4][7] The progress of the amination is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is treated with water. The solid product, this compound, is collected by filtration, washed with water, and dried.
Quantitative Data Summary
The following table summarizes the typical yields and key properties of the intermediates and the final product in this synthetic pathway.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 2-Amino-3-bromobenzoic Acid | C₇H₆BrNO₂ | 216.03 | 75-85 | 174-178 |
| 2 | 8-Bromoquinazolin-4(3H)-one | C₈H₅BrN₂O | 225.04 | 60-70 | >300 |
| 3 | 8-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 80-90 | 145-148 |
| 4 | This compound | C₈H₆BrN₃ | 224.06 | 70-80 | 230-233 |
Note: Yields are indicative and can vary based on reaction conditions and scale. Melting points are as reported in the literature.
Conclusion
This technical guide outlines a reliable and straightforward synthetic route for the preparation of this compound from anthranilic acid. The described four-step process utilizes common laboratory reagents and techniques, making it an accessible method for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis of this important heterocyclic compound.
References
- 1. 2-Amino-3-bromobenzoic acid [myskinrecipes.com]
- 2. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS 125096-72-2|8-Bromo-4-Chloroquinazoline [rlavie.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 8-Bromoquinazolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8-Bromoquinazolin-4-amine, a crucial intermediate in pharmaceutical synthesis.[1] Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in structured tables for clarity. Furthermore, it outlines generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile intermediate in the synthesis of various bioactive molecules. The quinazoline scaffold is a core component of numerous compounds with therapeutic applications, including anticancer agents. The structural elucidation and purity assessment of this compound and its derivatives are paramount, making a thorough understanding of its spectroscopic characteristics essential. This guide provides a predictive but detailed examination of its NMR, MS, and IR spectral properties.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from its known chemical structure, fundamental spectroscopic principles, and comparative analysis with related quinazoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are predicted for a standard deuterated solvent such as DMSO-d₆. Chemical shifts (δ) are expressed in parts per million (ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | H2 |
| ~8.20 | d | 1H | H5 |
| ~7.80 | t | 1H | H6 |
| ~7.50 | d | 1H | H7 |
| ~7.00 | br s | 2H | -NH₂ (amine) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160 | C4 |
| ~155 | C8a |
| ~152 | C2 |
| ~140 | C7 |
| ~130 | C5 |
| ~128 | C6 |
| ~120 | C4a |
| ~118 | C8 |
Mass Spectrometry (MS)
The predicted mass spectrometry data is based on the compound's molecular formula, C₈H₆BrN₃, and its monoisotopic mass of 222.9745 Da.[1] The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Da) | Adduct/Fragment | Description |
| 223.98178 | [M+H]⁺ | Protonated molecular ion. |
| 225.97973 | [M+2+H]⁺ | Protonated molecular ion with ⁸¹Br isotope. |
| 245.96372 | [M+Na]⁺ | Sodiated molecular ion. |
| 247.96167 | [M+2+Na]⁺ | Sodiated molecular ion with ⁸¹Br isotope. |
| 144.0556 | [M-Br]⁺ | Loss of the bromine atom. |
| 117.0454 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinazoline ring. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Quinazoline derivatives typically show strong absorptions in the 1635-1475 cm⁻¹ range from aromatic ring vibrations.[2]
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400–3250 | Medium | N-H stretch (primary amine) |
| 3100–3000 | Medium | Aromatic C-H stretch |
| 1650–1580 | Medium | N-H bend (primary amine) |
| 1635–1610 | Strong | C=N and C=C stretching (quinazoline ring) |
| 1580–1565 | Strong | C=C stretching (quinazoline ring) |
| 1335–1250 | Strong | Aromatic C-N stretch |
| ~800-750 | Strong | C-H out-of-plane bending |
| ~600-500 | Medium | C-Br stretch |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phasing and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum should be collected and automatically subtracted by the instrument's software.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the data presented is predictive, it offers valuable insights for researchers working with this compound, aiding in the identification, characterization, and quality control of synthetic intermediates and final products. The provided protocols serve as a starting point for the experimental determination of its spectroscopic properties.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Bromo-substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of bromo-substituted quinazolines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include potent anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics based on the quinazoline scaffold.
General Workflow for Characterization of Bromo-substituted Quinazolines
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a novel bromo-substituted quinazoline derivative.
Caption: General experimental workflow for the synthesis and characterization of bromo-substituted quinazolines.
Physicochemical Properties
The physicochemical properties of bromo-substituted quinazolines are crucial for their handling, formulation, and pharmacokinetic profiles. The bromine substituent can significantly influence properties such as melting point, boiling point, solubility, and acidity/basicity (pKa).
Melting and Boiling Points
The melting and boiling points of bromo-substituted quinazolines are influenced by the position and number of bromine atoms, as well as the presence of other substituents. Generally, the introduction of a bromine atom increases the molecular weight and can enhance intermolecular forces, leading to higher melting and boiling points compared to the unsubstituted parent quinazoline.
| Compound Name | Melting Point (°C) | Boiling Point (°C) |
| 6-Bromo-4-chloroquinazoline | 120-121 | Not available |
| 6-Bromo-2,4-dichloroquinazoline | 120-121 | Not available |
| 2,6-Dibromoquinazoline | Not available | Not available |
Solubility
The solubility of bromo-substituted quinazolines is a critical parameter for their biological testing and formulation. As a general trend, these compounds exhibit moderate solubility in common organic solvents and are sparingly soluble in water. The presence of the polar quinazoline core provides some solubility in polar solvents, while the bromo substituent and the aromatic system contribute to their solubility in less polar organic media.
| Compound Name | Solubility in Organic Solvents | Water Solubility |
| 8-Bromoquinazoline | Moderate solubility in organic solvents.[1] | Limited solubility.[1] |
| 6-Bromo-2,4-dichloroquinazoline | Soluble in chloroform, ether, and alcohol.[2] | Slightly soluble.[2] |
| 6-Bromoquinoline | Soluble in a range of polar aprotic and other organic solvents.[3] | Limited quantitative data available.[3] |
pKa Values
The pKa value of a bromo-substituted quinazoline is important for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the quinazoline ring is influenced by the electron-withdrawing effect of the bromine atom.
| Compound Name | pKa |
| 6-Bromo-2-phenyl-4-quinazolinamine | 4.78 |
Spectroscopic Characteristics
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of bromo-substituted quinazolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern on the quinazoline ring. The chemical shifts of the protons and carbons are influenced by the electronic effects of the bromine atom and other substituents.
¹H NMR: Protons on the quinazoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The position of the bromine atom can be deduced from the coupling patterns and chemical shifts of the remaining aromatic protons.
¹³C NMR: The carbon atom attached to the bromine atom will show a characteristic chemical shift. The signals for other carbons in the quinazoline ring will also be affected by the presence of the bromine substituent.
| Compound Name | ¹H NMR Data (Solvent, δ in ppm) | ¹³C NMR Data (Solvent, δ in ppm) |
| 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone | DMSO-d6: 7.15-8.12 (m, aromatic protons) | Not available |
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (for comparison) | CDCl3: 7.99 (d, 1H), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H), 6.71 (d, 1H), 5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br)[4] | CDCl3: 164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6, 69.1[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in bromo-substituted quinazolines. Characteristic absorption bands include:
-
C=N stretching: Around 1620-1580 cm⁻¹
-
C=C stretching (aromatic): Around 1600-1450 cm⁻¹
-
C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹
-
C=O stretching (for quinazolinones): Around 1700-1650 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of bromo-substituted quinazolines. A key feature in the mass spectrum of these compounds is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by two mass units. For compounds containing two bromine atoms, a characteristic 1:2:1 triplet (M, M+2, M+4) is observed.
Chemical Reactivity
The bromine atom on the quinazoline ring is a versatile handle for further chemical modifications, making these compounds valuable intermediates in organic synthesis.
Cross-Coupling Reactions
Bromo-substituted quinazolines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the position of the bromine atom, enabling the synthesis of diverse libraries of quinazoline derivatives for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted quinazoline with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Biological Activity and Signaling Pathways
Bromo-substituted quinazolines have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Many of these compounds act as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
EGFR and VEGFR Signaling Pathway Inhibition
A significant number of quinazoline derivatives, including bromo-substituted analogues, have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[5][6] Overactivation of these signaling pathways is a hallmark of many cancers.
EGFR Signaling Pathway: EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of bromo-substituted quinazolines.
VEGFR Signaling Pathway: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis. Bromo-substituted quinazolines can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.[1][8]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of bromo-substituted quinazolines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization and evaluation of bromo-substituted quinazolines.
General Procedure for the Synthesis of 6-Bromo-2-substituted-3-arylquinazolin-4(3H)-ones
This protocol describes a common method for the synthesis of 6-bromo-substituted quinazolinones starting from 5-bromoanthranilic acid.
Materials:
-
5-Bromoanthranilic acid
-
Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)
-
Substituted aniline
-
Pyridine (freshly distilled)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Synthesis of 6-Bromo-2-substituted-3,1-benzoxazin-4-one:
-
Dissolve 5-bromoanthranilic acid (1 equivalent) in an excess of the appropriate acid chloride.
-
Heat the mixture under reflux for 4-6 hours.
-
Remove the excess acid chloride under reduced pressure.
-
Wash the resulting solid with petroleum ether to obtain the crude 6-bromo-2-substituted-3,1-benzoxazin-4-one.
-
-
Synthesis of 6-Bromo-2-substituted-3-arylquinazolin-4(3H)-one:
-
Take equimolar amounts of the 6-bromo-2-substituted-3,1-benzoxazin-4-one and the desired substituted aniline in a round-bottom flask.
-
Add glacial acetic acid as a solvent.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into crushed ice with stirring.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-substituted-3-arylquinazolin-4(3H)-one.
-
General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-substituted Quinazoline
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted quinazoline with a boronic acid.
Materials:
-
Bromo-substituted quinazoline (1 equivalent)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel, add the bromo-substituted quinazoline, boronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add the degassed anhydrous solvent and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol for Assessing Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bromo-substituted quinazoline compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromo-substituted quinazoline compound in culture medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value of the compound.[9]
-
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China 6-Bromo-2,4-dichloroquinazoline(CAS#102393-82-8) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. brieflands.com [brieflands.com]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromoquinazolin-4-amine: A Versatile Scaffold for Advanced Medicinal Chemistry
An In-depth Technical Guide on the Application of 8-Bromoquinazolin-4-amine as a Core Building Block in Drug Discovery and Development
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Among the plethora of quinazoline derivatives, this compound has emerged as a particularly valuable building block. The presence of a bromine atom at the 8-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse chemical moieties and the exploration of extensive chemical space. This strategic functionalization has led to the discovery of potent inhibitors of key biological targets, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of derivatives synthesized from the this compound core, with a focus on its application in the development of kinase inhibitors.
Synthetic Strategies for Derivatization
The synthetic utility of this compound lies in the reactivity of the C-Br bond at the 8-position. This allows for the application of several powerful cross-coupling methodologies to introduce aryl, heteroaryl, amino, and alkynyl groups, thereby generating diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the 8-position of the quinazolin-4-amine scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile approach to forming new carbon-carbon and carbon-nitrogen bonds.
Experimental Workflow for Derivatization of this compound
Caption: General workflow for the derivatization of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key palladium-catalyzed cross-coupling reactions utilized in the derivatization of this compound.
1. Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl/Heteroaryl-quinazolin-4-amines
This protocol is adapted from the synthesis of 8-(o-tolyl)quinazoline derivatives.[1]
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)
-
XPhos Pd G2 (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, potassium phosphate, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
2. Buchwald-Hartwig Amination for the Synthesis of 8-Amino-quinazolin-4-amines
This is a representative protocol based on general Buchwald-Hartwig amination procedures.[2]
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and the corresponding amine.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
3. Sonogashira Coupling for the Synthesis of 8-Alkynyl-quinazolin-4-amines
This protocol is based on general Sonogashira coupling conditions.[3]
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve this compound in a mixture of DMF and triethylamine under an inert atmosphere.
-
Add the terminal alkyne, followed by Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Pharmacological Activity and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The 8-position substitution plays a crucial role in modulating the potency and selectivity of these compounds.
Inhibition of PD-1/PD-L1 Interaction
A series of 8-(o-tolyl)quinazoline derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction, a key immune checkpoint in cancer. The following table summarizes the IC₅₀ values for selected compounds from this series.[1]
| Compound ID | R Group on the Quinazoline Core | IC₅₀ (nM) for PD-1/PD-L1 Inhibition |
| A2 | 8-(o-tolyl) with a specific aminol tail | 37.68 |
| A5 | 8-(o-tolyl) with a dihydroxyaminol tail | 23.78 |
| A9 | 8-(o-tolyl) with an acetamido-aminol tail | 61.37 |
| A10 | 8-(o-tolyl) with a methylated aminol tail | 44.78 |
| A11 | 8-(o-tolyl) with a simple amino tail | 48.50 |
| A12 | 8-(o-tolyl) with a dimethylamino tail | 51.49 |
Table 1: Inhibitory activity of 8-(o-tolyl)quinazoline derivatives against the PD-1/PD-L1 interaction.[1]
The structure-activity relationship (SAR) from this series indicates that hydrophilic and flexible groups at the tail, particularly those containing hydroxyl and secondary amine functionalities, are crucial for potent inhibitory activity.[1]
Antimicrobial and Cytotoxic Activities
The presence of a bromine atom at the 6 and/or 8-position of the quinazolinone ring has been shown to enhance antimicrobial and cytotoxic activities. While specific data for a series derived solely from this compound is limited, studies on related bromo-substituted quinazolines and quinazolinones demonstrate their potential. For instance, 6,8-dibromo-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one has been synthesized as a potential inhibitor of methicillin-resistant Staphylococcus aureus (MRSA).[4]
Targeted Signaling Pathways in Cancer
Many derivatives of this compound are designed as kinase inhibitors. Two of the most relevant targets in cancer therapy are the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.
Aurora Kinase Signaling and Cell Cycle Regulation
Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.
Aurora Kinase in Cell Cycle Regulation and its Inhibition
Caption: Role of Aurora kinases in the cell cycle and their inhibition by quinazoline-based compounds.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic bromine substitution enables the facile introduction of a wide array of chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. This has led to the development of novel compounds with significant therapeutic potential, particularly as inhibitors of protein kinases and immune checkpoints. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases. The detailed protocols and structure-activity relationship insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
The Expanding Therapeutic Potential of Novel Quinazoline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5][6] Its inherent versatility allows for structural modifications that yield derivatives with potent and selective effects against a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[1][3][7][8] This technical guide provides an in-depth analysis of the recent advancements in the biological evaluation of novel quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying mechanisms of action.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds already approved for clinical use, such as gefitinib, erlotinib, and lapatinib.[9] The anticancer efficacy of these compounds often stems from their ability to inhibit crucial enzymes and signaling pathways involved in tumor progression and cell proliferation.[10][11]
Inhibition of Receptor Tyrosine Kinases
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[9][11][12] Overexpression or mutation of EGFR is a common feature in various cancers, including non-small cell lung cancer and breast cancer.[9][11] Novel quinazoline derivatives have been designed to target both wild-type and mutant forms of EGFR.
For instance, a series of 4-arylaminoquinazoline derivatives demonstrated potent inhibitory activity against EGFR.[13] Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the ATP-binding site of the EGFR kinase domain.[12]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of novel quinazoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the in vitro anticancer activity of selected recently developed compounds.
| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Reference |
| LU1501 | SK-BR-3 (Breast Cancer) | 10.16 ± 0.86 | [9] |
| HCC1806 (Breast Cancer) | 10.66 ± 1.01 | [9] | |
| Compound 101 | L1210, K562 (Leukemia) | 5.8 | [14] |
| Compound 106 | Cdk4 Inhibition | 0.47 | [14] |
| Microtubule Polymerization | 0.6 | [14] | |
| Schiff Base 1 | MCF-7 (Breast Cancer) | 6.246 | [15] |
| Schiff Base 2 | MCF-7 (Breast Cancer) | 5.910 | [15] |
| Compounds 21-23 | HeLa (Cervical Cancer) | 1.85 - 2.81 | [16] |
| MDA-MB231 (Breast Cancer) | [16] | ||
| Compound 29 | A549 (Lung Cancer) | 4.1 | [11] |
| PC-9 (Lung Cancer) | 0.5 | [11] | |
| A431 (Skin Cancer) | 2.1 | [11] | |
| Compound 44 | CDK1/2/4/8/9 Inhibition | 0.001 - 0.0049 | [11] |
| Compound V-d & V-l | Ovarian Cancer Cells | ~5 | [17] |
| Compound 53 | MCF-7 (Breast Cancer) | 2.09 | [13] |
| HepG-2 (Liver Cancer) | 2.08 | [13] | |
| Compound 18 | A549 (Lung Cancer) | 0.540 | [13] |
| NCI-H1975 (Lung Cancer) | 0.171 | [13] | |
| Compound 19 | A549 (Lung Cancer) | 0.548 | [13] |
| NCI-H1975 (Lung Cancer) | 0.159 | [13] | |
| Compound 6 (EGFR/c-Met) | EGFR Inhibition | 0.0648 | [18] |
| c-Met Inhibition | 0.1374 | [18] | |
| Compound 12 (EGFR/VEGFR-2) | EGFRT790M Inhibition | 0.0728 | [19] |
| VEGFR-2 Inhibition | 0.0523 | [19] |
Anticancer Signaling Pathways
Novel quinazoline derivatives have been shown to modulate key signaling pathways implicated in cancer. A notable example is the inhibition of the NF-κB (nuclear factor-kappaB) signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.[9]
Experimental Protocols: Anticancer Assays
MTT Cytotoxicity Assay: The anti-proliferative effects of quinazoline derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinazoline derivatives and a positive control (e.g., doxorubicin, gefitinib) for a specified duration (e.g., 24, 48, or 72 hours).[15][16]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Cell membrane integrity and cytotoxicity can be evaluated by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[15]
-
Cell Treatment: Cancer cells are treated with different concentrations of the quinazoline compounds for a set period (e.g., 48 hours).[15]
-
Supernatant Collection: The cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with an LDH reaction mixture according to the manufacturer's protocol.
-
Absorbance Reading: The absorbance is read at a specific wavelength to quantify the amount of LDH released.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinazoline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][20]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinazolines are believed to involve interactions with microbial cell walls and DNA structures.[1] Metal ion complexes of quinazoline derivatives have shown enhanced biological activity, potentially due to improved solubility or interaction with microbial enzymes.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Type | Target Microorganism(s) | Activity/MIC | Reference |
| N-hexyl substituted isatin-quinazoline | Gram-positive & Gram-negative bacteria, Fungi | Active | [1] |
| 2,3-disubstituted (3H)-quinazolinones | Gram-negative bacteria, Fungi | Mild to high activity | [1] |
| Quinazoline Schiff base metal complexes | Candida albicans, Escherichia coli, Staphylococcus aureus | Promising antifungal and antibacterial activity | |
| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Good to excellent activity | [20] |
| 2,4-disubstituted quinazolines | S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, C. albicans | Active | [21] |
Experimental Protocols: Antimicrobial Screening
Disc Diffusion Method: This is a common preliminary method to assess the antimicrobial activity of new compounds.[20]
-
Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Microbial Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the quinazoline derivative (e.g., 50 µg/mL) are placed on the agar surface.[20]
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
Minimum Inhibitory Concentration (MIC) Determination: The MIC is typically determined using a broth microdilution method.
-
Serial Dilutions: Two-fold serial dilutions of the quinazoline compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under suitable conditions.
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazoline derivatives have also been investigated for their anti-inflammatory properties.[8][22][23] The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone is a quinazoline derivative.[4][8]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of some quinazoline derivatives are attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[23]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity of novel quinazoline derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema test.
| Compound/Derivative | In vivo Activity (% inhibition) | Reference |
| Compound 4b | Similar to celecoxib | [23] |
| Compound 7c | Similar to celecoxib | [23] |
| Compound 13b | Similar to celecoxib | [23] |
| 2,3,6-trisubstituted quinazolinones | 10.28 - 53.33% | [8] |
| 4-nitrostyryl-substituted quinazolinone | 62.2 - 80.7% | [8] |
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Paw Edema Test: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.
-
Compound Administration: The quinazoline derivative or a standard drug (e.g., ibuprofen, celecoxib) is administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Conclusion and Future Perspectives
The quinazoline nucleus remains a highly privileged scaffold in the design and development of novel therapeutic agents. The continuous exploration of new derivatives has led to the identification of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide highlight the significant progress in this field. Future research should focus on optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties. The integration of computational design, chemical synthesis, and comprehensive biological evaluation will be crucial in translating the therapeutic potential of novel quinazoline derivatives into clinical applications.[10][22]
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 10. jetir.org [jetir.org]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. tsijournals.com [tsijournals.com]
- 22. ijfmr.com [ijfmr.com]
- 23. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Bromoquinazolin-4-amine Derivatives in Targeting Aurora Kinase A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 8-bromoquinazolin-4-amine derivatives as potent and selective inhibitors of Aurora kinase A. The following sections detail the underlying signaling pathway, protocols for synthesis and biological evaluation, and representative data for this class of compounds.
Introduction to Aurora Kinase A and Quinazoline-Based Inhibitors
Aurora kinase A is a key serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in a variety of human cancers, making it an attractive therapeutic target for anticancer drug development.[3][4] Quinazoline-based compounds have emerged as a promising class of Aurora kinase inhibitors, with several derivatives demonstrating high potency and selectivity.[3][5] The this compound scaffold represents a key pharmacophore for the development of novel Aurora A inhibitors.
Aurora Kinase A Signaling Pathway
Aurora kinase A is activated during the G2 phase and mitosis. Its activation is a multi-step process involving phosphorylation and interaction with cofactors such as TPX2. Once activated, Aurora A phosphorylates a cascade of downstream substrates, ensuring the proper execution of mitosis. Dysregulation of this pathway can lead to genomic instability and tumorigenesis.
Figure 1. Simplified Aurora Kinase A Activation and Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives as Aurora kinase A inhibitors.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a nucleophilic aromatic substitution reaction starting from the commercially available 8-bromo-4-chloroquinazoline.
Figure 2. General Synthetic Workflow for this compound Derivatives.
Materials:
-
8-bromo-4-chloroquinazoline
-
Desired primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 8-bromo-4-chloroquinazoline (1.0 eq) in NMP, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Aurora Kinase A Inhibition Assay
This protocol describes an in vitro kinase assay to determine the IC50 values of the synthesized compounds against Aurora kinase A. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 2.5 µL of the test compound dilution. For positive (no inhibitor) and blank (no enzyme) controls, add 2.5 µL of buffer with the same DMSO concentration.
-
Add 5 µL of a substrate/ATP mixture (containing Kemptide and ATP at their final desired concentrations) to all wells.
-
To initiate the kinase reaction, add 2.5 µL of diluted Aurora A kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of kinase assay buffer without the enzyme to the "Blank" wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol is for assessing the anti-proliferative activity of the compounds on a cancer cell line that overexpresses Aurora kinase A (e.g., HeLa or MCF-7).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the compound dilutions and a vehicle control (DMSO) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Data Presentation
The inhibitory activities of a representative set of this compound derivatives are summarized in the tables below. (Note: The following data is illustrative and serves to demonstrate the structure-activity relationship).
Table 1: In Vitro Aurora Kinase A Inhibitory Activity
| Compound ID | R¹ | R² | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (Aurora B/A) |
| BQA-1 | H | Phenyl | 50 | 2500 | 50 |
| BQA-2 | H | 3-Chlorophenyl | 25 | 3000 | 120 |
| BQA-3 | H | 4-Methoxyphenyl | 75 | 3500 | 47 |
| BQA-4 | H | Pyridin-2-yl | 15 | 1500 | 100 |
| BQA-5 | CH₃ | Phenyl | 120 | 5000 | 42 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | HeLa GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| BQA-1 | 0.5 | 0.8 |
| BQA-2 | 0.2 | 0.4 |
| BQA-3 | 1.2 | 1.8 |
| BQA-4 | 0.15 | 0.3 |
| BQA-5 | 2.5 | 3.1 |
Conclusion
The this compound scaffold provides a valuable starting point for the design and synthesis of potent and selective Aurora kinase A inhibitors. The protocols outlined in these application notes offer a robust framework for the synthesis, in vitro biochemical evaluation, and cell-based assessment of this class of compounds. The illustrative data highlights the potential for optimizing the inhibitory activity and selectivity through modifications at the 4-amino position. Further investigation into the structure-activity relationship and in vivo efficacy of these derivatives is warranted to advance their development as potential anti-cancer therapeutics.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline from 8-Bromoquinazolin-4-amine
Introduction
4-Anilinoquinazoline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery due to their diverse biological activities, including their role as kinase inhibitors in cancer therapy.[1][2][3][4][5][6] The synthesis of these molecules often involves the formation of a crucial carbon-nitrogen (C-N) bond between the quinazoline core and an aniline moiety. The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for constructing such C-N bonds, offering a significant improvement over harsher, more traditional methods.[7][8][9][10]
This document provides a detailed protocol for the synthesis of 4-anilinoquinazoline from 8-bromoquinazolin-4-amine and aniline, employing a Buchwald-Hartwig amination reaction. This method is applicable to researchers and scientists in the field of organic synthesis and drug development.
Reaction Principle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[7][9] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[8][10]
Experimental Protocol
This protocol details the synthesis of 4-anilinoquinazoline via a palladium-catalyzed cross-coupling reaction between this compound and aniline.
Materials and Reagents:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Cesium Carbonate (1.4 mmol, 1.4 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).[11]
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[11]
-
-
Addition of Reagents:
-
Through the septum, add anhydrous toluene (5 mL) via syringe.[11]
-
Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. The product can be eluted using a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
-
Characterization:
-
The structure and purity of the final product, 4-anilinoquinazoline, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-anilinoquinazoline.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent |
| Aniline | 1.2 mmol (1.2 equiv) | A slight excess is used to drive the reaction to completion. |
| Catalyst System | ||
| Palladium(II) Acetate | 0.02 mmol (2 mol%) | Palladium source.[11] |
| Xantphos | 0.04 mmol (4 mol%) | Ligand for the palladium catalyst.[11] |
| Base | ||
| Cesium Carbonate (Cs₂CO₃) | 1.4 mmol (1.4 equiv) | Base to facilitate the deprotonation of the amine.[11] |
| Solvent | ||
| Anhydrous Toluene | 5 mL | Anhydrous conditions are important for reaction efficiency.[11] |
| Reaction Conditions | ||
| Temperature | 110 °C | [11] |
| Time | 12-24 hours | Reaction progress should be monitored by TLC.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and reagents. |
| Expected Yield | 70-90% | Yields can vary based on reaction scale and purification efficiency. |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to 4-anilinoquinazoline.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol: Cytotoxicity of 8-Bromoquinazolin-4-amine in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] Several studies have demonstrated the cytotoxic effects of various quinazoline derivatives against a range of cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7.[1][4][5] The proposed mechanism of action for some quinazoline derivatives involves the induction of apoptosis and cell cycle arrest.[1][3] This document provides a detailed protocol for assessing the cytotoxicity of a specific derivative, 8-Bromoquinazolin-4-amine, in MCF-7 cells using the MTT assay.
This compound is an organic compound that serves as a multifunctional intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer drugs.[6] Due to its potential as a therapeutic agent, evaluating its cytotoxic profile against relevant cancer cell lines is a critical step in the drug discovery process.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound against MCF-7 cells after 48 hours of treatment, as determined by the MTT assay.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) [Standard Deviation] |
| This compound | MCF-7 | 48 | 15.5 [± 1.2] |
| Doxorubicin (Control) | MCF-7 | 48 | 1.2 [± 0.3] |
Experimental Protocols
Safety Precautions
This compound is an organic compound that may cause irritation.[6] It is essential to handle this compound with appropriate safety measures. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation.[6] Store the compound under an inert gas atmosphere at 2-8°C.[7]
Materials and Reagents
-
This compound (CAS: 1260657-19-9)
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl Sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Cytotoxicity Assay Protocol
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9]
-
Prepare a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]
-
Incubate the plate for an additional 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.[9]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound in MCF-7 cells.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway affected by this compound in MCF-7 cells.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biosynce.com [biosynce.com]
- 7. 1260657-19-9|this compound|BLD Pharm [bldpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Kinase Assays of 8-Bromoquinazolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of compounds in drug discovery, known for their potent inhibitory activity against a range of protein kinases. Their dysregulation is implicated in numerous diseases, particularly cancer. The 8-bromoquinazolin-4-amine scaffold represents a key pharmacophore that can be further functionalized to achieve high potency and selectivity against specific kinase targets. Accurate and reproducible in vitro kinase assays are fundamental for determining the inhibitory potential (e.g., IC50 values), selectivity, and structure-activity relationships (SAR) of these derivatives.
This document provides a detailed protocol for an in vitro kinase assay suitable for characterizing this compound derivatives. The featured protocol is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This method is widely adopted in high-throughput screening (HTS) and lead optimization due to its sensitivity, robustness, and scalability.
Target Kinases
Quinazoline-based molecules have been shown to inhibit a variety of protein kinases.[1][2] Derivatives of the quinazoline scaffold are known to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other kinases like Aurora kinases.[1][3][4] The specific this compound derivatives should be tested against a panel of relevant kinases to determine their potency and selectivity profile.
Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a homogeneous, luminescent method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.[6]
Data Presentation: Inhibitory Activity of Exemplary this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of this compound derivatives against two common cancer-related kinases, EGFR and Aurora Kinase A. This data is typically generated by performing the kinase assay with a serial dilution of the test compounds.
| Compound ID | Derivative Substitution | Target Kinase | IC50 (nM) |
| BQA-001 | R = H | EGFR | 250 |
| BQA-001 | R = H | Aurora A | >10,000 |
| BQA-002 | R = 4-methoxy-phenyl | EGFR | 15 |
| BQA-002 | R = 4-methoxy-phenyl | Aurora A | 1,200 |
| BQA-003 | R = 3-chloro-phenyl | EGFR | 8 |
| BQA-003 | R = 3-chloro-phenyl | Aurora A | 850 |
| BQA-004 | R = 4-fluoro-phenyl | EGFR | 12 |
| BQA-004 | R = 4-fluoro-phenyl | Aurora A | 980 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and are determined from dose-response curves.
Experimental Protocols
Protocol 1: In Vitro Luminescence-Based Kinase Assay
This protocol is adapted for determining the IC50 values of this compound derivatives against a target protein kinase.
Objective: To quantify the inhibitory activity of test compounds on a target kinase by measuring ADP production.
Materials:
-
Purified recombinant target kinase (e.g., EGFR, Aurora A)
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivatives dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
General Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each this compound derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point dilution series).
-
-
Assay Setup:
-
Add 1 µL of the diluted compounds or DMSO (as a vehicle control) to the wells of the assay plate.
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Include "no enzyme" controls for background subtraction.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.[6]
-
-
Initiation of Kinase Reaction:
-
Termination and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.[9]
-
-
Luminescence Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an this compound derivative.
Experimental Workflow Diagram
Caption: Workflow for the in vitro luminescence-based kinase assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of an 8-Bromoquinazolin-4-amine Analog Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Specifically, 4-aminoquinazoline derivatives have been extensively developed as potent inhibitors of various protein kinases, playing a crucial role in oncology and other therapeutic areas.[1] The introduction of a bromine atom at the 8-position of the quinazoline ring offers a valuable handle for further structural modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the development of structure-activity relationships (SAR).[2]
These application notes provide a detailed, two-step synthetic strategy for the generation of a diverse library of 8-Bromoquinazolin-4-amine analogs. The methodology involves the synthesis of a key 8-bromo-4-chloroquinazoline intermediate followed by a nucleophilic aromatic substitution (SNAr) with a library of primary and secondary amines. Additionally, protocols for the biological evaluation of these analogs as kinase inhibitors are provided.
Synthetic Strategy Overview
The overall strategy for synthesizing a library of this compound analogs is a robust and efficient two-step process. The first step involves the preparation of the key intermediate, 8-bromo-4-chloroquinazoline. This is achieved through the cyclization of 2-amino-3-bromobenzoic acid to form 8-bromoquinazolin-4(3H)-one, followed by chlorination. The second step is the diversification of this intermediate by reacting it with a library of commercially available or custom-synthesized amines to generate the final this compound analogs via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General workflow for the synthesis of the this compound analog library.
Experimental Protocols
Step 1: Synthesis of the Key Intermediate, 8-Bromo-4-chloroquinazoline
This process involves two sequential reactions: the formation of the quinazolinone ring system, followed by its conversion to the reactive 4-chloro derivative.
Protocol 1.1: Synthesis of 8-Bromoquinazolin-4(3H)-one
This protocol is adapted from general procedures for quinazolinone synthesis.
-
Materials:
-
2-Amino-3-bromobenzoic acid
-
Formamide
-
Heating mantle and reflux condenser
-
Round-bottom flask
-
Beakers, filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-3-bromobenzoic acid (1.0 eq) and an excess of formamide (approximately 10-20 eq).
-
Heat the mixture to reflux (approximately 160-180 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Pour the mixture into water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 8-bromoquinazolin-4(3H)-one, which can often be used in the next step without further purification.
-
Protocol 1.2: Synthesis of 8-Bromo-4-chloroquinazoline
This protocol uses a common chlorinating agent to convert the quinazolinone to the desired chloroquinazoline.
-
Materials:
-
8-Bromoquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Heating mantle and reflux condenser
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask, add 8-bromoquinazolin-4(3H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, approximately 5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude 8-bromo-4-chloroquinazoline can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Synthesis of the this compound Analog Library
The diversification step is achieved through a nucleophilic aromatic substitution (SNAr) reaction, which is generally high-yielding and tolerant of a wide range of functional groups on the amine coupling partner.[2][4]
Protocol 2.1: General Procedure for the SNAr Reaction
-
Materials:
-
8-Bromo-4-chloroquinazoline
-
A library of primary or secondary amines (aliphatic or aromatic)
-
Solvent (e.g., isopropanol, ethanol, acetonitrile, or DMF)
-
Optional: Base (e.g., triethylamine or diisopropylethylamine), particularly for amine hydrochlorides.
-
Reaction vials or a parallel synthesizer
-
-
Procedure:
-
In a reaction vial, dissolve 8-bromo-4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
Add the desired amine (1.1-1.5 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0-3.0 eq).
-
Seal the vial and heat the reaction mixture. Temperatures can range from room temperature for highly reactive amines to 80-120 °C for less reactive ones.[2] Microwave irradiation can also be employed to accelerate the reaction.[2]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound analog.
-
Data Presentation
The following table summarizes representative yields for the SNAr reaction between 4-chloroquinazolines and various amines, illustrating the versatility of this method for library synthesis.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylquinazolin-4-amine | ~80-95% |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)quinazolin-4-amine | ~85-96%[2] |
| 3 | Benzylamine | N-benzylquinazolin-4-amine | ~90% |
| 4 | Morpholine | 4-(morpholino)quinazoline | >90% |
| 5 | N-Methylaniline | N-methyl-N-phenylquinazolin-4-amine | ~81%[2] |
| 6 | 3-Ethylaniline | N-(3-ethylphenyl)quinazolin-4-amine | ~78% |
Note: Yields are based on literature reports for analogous 4-chloroquinazolines and may vary depending on the specific substrate and reaction conditions.[2]
Biological Evaluation: Kinase Inhibition
Quinazoline derivatives are well-known inhibitors of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] Inhibition of these kinases can disrupt downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a general method for determining the IC₅₀ value of a compound against a specific kinase.[5]
-
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR).
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide).
-
ATP.
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Stop solution (e.g., 1 M H₂SO₄).
-
96-well microtiter plates.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
-
Procedure:
-
Coat the wells of a 96-well plate with the kinase-specific substrate and incubate overnight at 4 °C. Wash the wells with wash buffer.
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
Add the diluted compounds to the wells, followed by the purified kinase. Include a positive control (kinase, no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37 °C.
-
Stop the reaction and wash the wells.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells, then add the TMB substrate. A blue color will develop.
-
Stop the color development by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.
-
Protocol 3.2: Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.[7]
-
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).[6]
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Caption: A typical workflow for the biological screening of the synthesized library.
Conclusion
The synthetic and biological evaluation protocols detailed in these application notes provide a comprehensive framework for the creation and assessment of this compound analog libraries. The robust synthetic route allows for significant diversification at the 4-position, enabling a thorough exploration of the SAR for kinase inhibition. The provided in vitro and cell-based assays offer a clear path for identifying lead compounds with potential therapeutic value in oncology and other diseases driven by aberrant kinase activity.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 8-Bromoquinazolin-4-amine in the Development of Irreversible Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in the design of potent and selective kinase inhibitors, with several approved drugs targeting key kinases in oncology and immunology. The strategic introduction of a bromine atom at the 8-position of the quinazolin-4-amine core offers a versatile synthetic handle for the development of next-generation inhibitors, particularly those that achieve irreversible binding. This bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of 8-Bromoquinazolin-4-amine as a starting material in the synthesis and evaluation of irreversible kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).
Rationale for Irreversible Inhibition
Irreversible kinase inhibitors typically form a covalent bond with a non-catalytic cysteine residue within the ATP-binding site of the target kinase. This covalent modification leads to a prolonged duration of action that is independent of the inhibitor's plasma concentration and can provide a sustained therapeutic effect. The development of such inhibitors requires the incorporation of a reactive "warhead," commonly a Michael acceptor like an acrylamide moiety, which can react with the thiol group of the cysteine residue.
Synthetic Strategy Overview
A common and effective strategy for synthesizing irreversible kinase inhibitors from this compound involves a multi-step approach. The core idea is to first introduce a substituted aniline at the 4-position, which often contains a precursor functional group (e.g., an amino group) that can be later elaborated into the Michael acceptor warhead. The 8-bromo position can be further modified, for instance, through a Suzuki coupling, to introduce moieties that can enhance binding affinity or selectivity.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of two major kinase targets for which irreversible inhibitors based on the quinazoline scaffold have been successfully developed: the EGFR and BTK pathways.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a hypothetical irreversible kinase inhibitor starting from this compound. Researchers should adapt and optimize these procedures based on the specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of 8-Bromo-N-(3-aminophenyl)quinazolin-4-amine
This protocol describes the synthesis of a key intermediate where a substituted aniline is coupled to the 4-position of the quinazoline core.
Materials:
-
8-Bromo-4-chloroquinazoline (can be synthesized from this compound)
-
3-Aminophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 8-bromo-4-chloroquinazoline (1.0 mmol), 3-aminophenol (1.2 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-bromo-N-(3-hydroxyphenyl)quinazolin-4-amine.
Protocol 2: Acrylamide "Warhead" Installation
This protocol details the acylation of the amino group on the aniline moiety to install the Michael acceptor.
Materials:
-
8-Bromo-N-(3-aminophenyl)quinazolin-4-amine (from Protocol 1 after reduction of a nitro precursor)
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 8-bromo-N-(3-aminophenyl)quinazolin-4-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 mmol) to the solution.
-
Slowly add acryloyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final irreversible inhibitor.
Data Presentation
Table 1: Biochemical Potency of Representative Irreversible EGFR Inhibitors
| Compound Reference | Target Kinase | IC₅₀ (nM) | k_inact / K_I (M⁻¹s⁻¹) | Covalent Target |
| Afatinib | EGFR (WT) | 0.5 | 6.3 x 10⁶ | Cys797 |
| Afatinib | EGFR (L858R/T790M) | 10 | - | Cys797 |
| Osimertinib | EGFR (L858R/T790M) | 1 | - | Cys797 |
| Dacomitinib | EGFR (WT) | 6 | 2.3 x 10⁷ | Cys797 |
Table 2: Cellular Activity of Representative Irreversible EGFR Inhibitors
| Compound Reference | Cell Line | Proliferation IC₅₀ (nM) | Target Pathway Inhibition |
| Afatinib | A431 (EGFR WT) | 8 | EGFR Autophosphorylation |
| Osimertinib | H1975 (L858R/T790M) | 15 | EGFR Autophosphorylation |
| Dacomitinib | A431 (EGFR WT) | 7.9 | EGFR Autophosphorylation |
Table 3: Biochemical Potency of Representative Irreversible BTK Inhibitors
| Compound Reference | Target Kinase | IC₅₀ (nM) | k_inact / K_I (M⁻¹s⁻¹) | Covalent Target |
| Ibrutinib | BTK | 0.5 | 1.1 x 10⁶ | Cys481 |
| Acalabrutinib | BTK | 5 | 5.6 x 10⁴ | Cys481 |
| Zanubrutinib | BTK | <1 | - | Cys481 |
Experimental Assays for Inhibitor Characterization
Biochemical Kinase Assays
To determine the inhibitory potency (IC₅₀, k_inact, K_I) of the synthesized compounds, various in vitro kinase assays can be employed. A common method is a time-dependent inhibition assay.
Protocol Outline: Time-Dependent Kinase Inhibition Assay
-
Enzyme and Inhibitor Incubation: Incubate the purified kinase enzyme with varying concentrations of the irreversible inhibitor for different time points.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a peptide or protein).
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using ADP-Glo™ Kinase Assay that measures the amount of ADP produced.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: Plot the remaining kinase activity against the inhibitor concentration for each time point to determine the IC₅₀ values. Further kinetic analysis can be performed to calculate k_inact and K_I.
Cell-Based Assays
Cell-based assays are crucial to evaluate the efficacy of the inhibitors in a more physiologically relevant context.
Protocol Outline: Cellular Target Engagement and Pathway Inhibition
-
Cell Culture: Culture a relevant cancer cell line that is dependent on the target kinase (e.g., A431 for EGFR, Ramos for BTK).
-
Inhibitor Treatment: Treat the cells with varying concentrations of the synthesized inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis: Perform western blotting to assess the phosphorylation status of the target kinase and its downstream signaling proteins. Use antibodies specific for the phosphorylated and total forms of the proteins. A decrease in the ratio of phosphorylated to total protein indicates target engagement and pathway inhibition.
-
Cell Proliferation/Viability Assays: Use assays such as MTT, MTS, or CellTiter-Glo® to measure the effect of the inhibitor on cell proliferation and viability after a longer incubation period (e.g., 72 hours).
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of irreversible kinase inhibitors. The strategic placement of the bromine atom allows for the facile introduction of various functionalities through well-established cross-coupling reactions, enabling the fine-tuning of inhibitor properties. The protocols and data presented herein provide a foundational guide for researchers to design, synthesize, and evaluate novel irreversible kinase inhibitors with the potential for improved therapeutic outcomes. Careful optimization of synthetic routes and rigorous biochemical and cellular characterization are essential for the successful development of these targeted therapies.
Troubleshooting & Optimization
Overcoming solubility issues of 8-Bromoquinazolin-4-amine in biological assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with 8-Bromoquinazolin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions to ensure reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into an aqueous assay buffer. What are the initial troubleshooting steps?
A1: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. This compound is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) but has limited aqueous solubility[1]. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Stock Solution Integrity: Ensure your compound is fully dissolved in the DMSO stock. Compounds can precipitate out of DMSO stocks during freeze-thaw cycles or improper storage[2]. Gently warm the stock solution and vortex before use to ensure complete dissolution.
-
Review Final Compound Concentration: The highest concentration in your dose-response curve may be exceeding the kinetic solubility limit of the compound in the final assay buffer[2]. Consider lowering the top concentration to a point where no precipitation is observed.
-
Optimize Co-solvent Percentage: The percentage of DMSO (or other organic co-solvent) in the final assay volume is critical. Most cell-based assays are sensitive to DMSO concentrations, with levels typically kept below 1% to avoid toxicity[2][3]. However, this low percentage may be insufficient to maintain solubility. Determine the maximum tolerable DMSO concentration for your specific assay and ensure your dilution scheme does not exceed it.
-
Modify Dilution Protocol: Avoid single, large dilution steps. A serial dilution method in the assay buffer is preferable. Also, the order of addition matters. Try adding the compound stock to the buffer while vortexing to facilitate rapid dispersion, which can help prevent localized high concentrations that lead to precipitation[2].
Q2: My compound is still precipitating even with an optimized co-solvent concentration. What other strategies can I use to increase its aqueous solubility?
A2: If optimizing the co-solvent is insufficient, several formulation strategies can be employed to enhance the solubility of quinazoline derivatives.
-
pH Modification: this compound contains a basic amine group[4][5][6]. The solubility of ionizable compounds is highly dependent on pH[7]. Lowering the pH of your buffer will lead to the protonation of the amine, forming a more soluble salt. Evaluate the pH tolerance of your assay and determine if you can use a more acidic buffer (e.g., pH 6.0-6.8) to improve solubility.
-
Use of Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[8][9]. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic compound and increasing its apparent water solubility[10][11]. 2-hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used for this purpose and is generally well-tolerated in cell-based assays[3][12].
-
Solid Dispersions: For more advanced formulation, creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate[13][14]. This is typically done using techniques like solvent evaporation or spray drying[13].
Q3: How do I know what concentration of my compound is actually in solution in my assay?
A3: The nominal concentration (what you calculate based on dilutions) may not reflect the actual concentration of the dissolved compound if precipitation occurs. To determine the true soluble concentration, you should measure the kinetic solubility under your exact assay conditions (buffer, co-solvent percentage, temperature, and incubation time)[15]. A general protocol for this is provided in the "Experimental Protocols" section below.
Data Presentation
The solubility of a compound is highly dependent on the solvent system. While specific quantitative data for this compound is not extensively published, the following table provides an illustrative example of how solubility data for a similar quinazoline derivative might be presented.
| Solvent System | Temperature (°C) | Max Solubility (µg/mL) | Method |
| Deionized Water | 25 | < 1 | Shake-flask |
| PBS (pH 7.4) | 25 | < 1 | Shake-flask |
| PBS (pH 5.0) | 25 | 25 | Shake-flask |
| PBS (pH 7.4) + 1% DMSO | 25 | 15 | Kinetic |
| PBS (pH 7.4) + 2% HPβCD | 25 | 85 | Shake-flask |
| 100% DMSO | 25 | > 20,000 | Visual |
| 100% Ethanol | 25 | ~500 | Visual |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 2.24 mg of this compound (MW: 224.06 g/mol )[1].
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO[16].
-
Dissolve: Vortex vigorously for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until all solid material is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C under an inert gas (like argon) to minimize degradation and freeze-thaw cycles[1][2].
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare Buffer: Prepare the final assay buffer, including all components (e.g., salts, serum, co-solvents) at their final concentrations.
-
Compound Addition: Add an aliquot of the DMSO stock solution to the assay buffer to achieve the desired highest test concentration. For example, add 10 µL of a 10 mM stock to 990 µL of buffer for a final concentration of 100 µM with 1% DMSO.
-
Incubate: Incubate the solution under the same conditions as your biological assay (e.g., 37°C for 2 hours).
-
Separate Phases: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Quantify Supernatant: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS. The resulting concentration is the kinetic solubility under your specific assay conditions.
Protocol 3: Using Cyclodextrins for Solubility Enhancement
-
Prepare Cyclodextrin Solution: Prepare a stock solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in your assay buffer. A 10-20% (w/v) stock is common.
-
Complexation: There are two common methods:
-
Co-evaporation (for solid dosing): Dissolve the compound in an organic solvent (e.g., methanol) and the HPβCD in water. Mix the two solutions, then evaporate the solvents to obtain a solid powder of the drug-cyclodextrin complex[8]. This powder can then be dissolved in the assay buffer.
-
Solution Method (for assays): Add the DMSO stock of your compound directly to the assay buffer containing a pre-dissolved concentration of HPβCD (e.g., 1-5% w/v). Vortex and allow it to equilibrate (e.g., 1-2 hours at room temperature) to allow for complex formation before use in the assay[8].
-
-
Validation: It is crucial to run a vehicle control with the cyclodextrin alone to ensure it does not interfere with the biological assay readout[3].
Visual Guides
// Nodes start [label="Observation:\nPrecipitation in Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="1. Check Stock Solution\n(Is it fully dissolved?)", fillcolor="#FBBC05", fontcolor="#202124"]; stock_no [label="Precipitate Found", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; stock_yes [label="Fully Dissolved", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; dissolve [label="Warm / Sonicate\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_conc [label="2. Optimize Co-solvent\n& Final Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; conc_ok [label="Soluble", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; conc_not_ok [label="Still Precipitates", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1];
proceed [label="Proceed with Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];
adv_methods [label="3. Use Advanced Methods", fillcolor="#FBBC05", fontcolor="#202124"]; ph_mod [label="Adjust Buffer pH\n(e.g., to pH < 7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclo [label="Add Excipient\n(e.g., Cyclodextrin)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_stock; check_stock -> stock_no [label="No"]; check_stock -> stock_yes [label="Yes"]; stock_no -> dissolve; dissolve -> check_stock [style=dashed];
stock_yes -> check_conc; check_conc -> conc_ok [label="OK"]; check_conc -> conc_not_ok [label="Not OK"]; conc_ok -> proceed;
conc_not_ok -> adv_methods; adv_methods -> ph_mod; adv_methods -> cyclo;
ph_mod -> proceed [style=dashed, label="If successful"]; cyclo -> proceed [style=dashed, label="If successful"]; } ends-in-dot Caption: Troubleshooting workflow for solubility issues.
// Invisible edge to force layout edge [style=invis]; Guest -> CD_inner; } ends-in-dot Caption: Cyclodextrin inclusion complex formation.
References
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 1260657-19-9|this compound|BLD Pharm [bldpharm.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. researchgate.net [researchgate.net]
- 8. gpsrjournal.com [gpsrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 4-aminoquinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
Question: I am getting a very low yield or no desired 4-aminoquinazoline product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield is a common issue in the synthesis of 4-aminoquinazolines. Several factors can contribute to this problem. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimized for your specific protocol. Some methods require high temperatures, while others proceed under milder conditions. Consider performing a temperature screen to find the optimal condition for your specific substrates.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete conversion of starting materials or degradation of the product over extended periods can lead to low yields.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes while improving yields.[1]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Common solvents for this synthesis include isopropanol, ethanol, DMF, and dioxane.[2][3][4] The optimal solvent may vary depending on the specific reactants and catalyst used. Dichloromethane has been shown to provide better yields than other solvents like chloroform, THF, dioxane, acetonitrile, and DMF in certain copper-catalyzed reactions.[5]
-
-
Catalyst and Reagent Issues:
-
Catalyst Activity: If using a metal-catalyzed reaction (e.g., with copper or palladium), ensure the catalyst is active.[6][7][8] Improper storage or handling can lead to catalyst deactivation.
-
Base Selection: The choice and amount of base can be critical. Bases like K₂CO₃, Cs₂CO₃, Et₃N, and DIPEA are commonly used to neutralize the acid generated during the reaction.[2][5] The optimal base will depend on the specific reaction conditions and substrates. For instance, in a copper-catalyzed synthesis, K₂CO₃ was found to be more effective than other bases like triethylamine or pyridine.[5] In another case, switching from Et₃N to DIPEA, a bulkier base, improved the yield from 76.7% to 96.3%.[2]
-
Starting Material Quality: Ensure the purity of your starting materials, such as the 4-chloroquinazoline and the amine. Impurities can interfere with the reaction and lead to side products.
-
-
Reaction Work-up and Purification:
-
Product Isolation: Inefficient extraction or purification methods can lead to product loss. Optimize your work-up procedure to ensure complete extraction of the product.
-
Purification Method: Choose an appropriate purification method (e.g., column chromatography, recrystallization) and ensure it is performed correctly to avoid loss of the desired compound.
-
2. Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I minimize their formation?
Answer:
The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired 4-aminoquinazoline.
Possible Causes & Solutions:
-
Reaction Specificity:
-
Regioselectivity: In cases where the quinazoline ring has multiple reactive sites, such as in 2,4-dichloroquinazolines, the reaction may yield a mixture of isomers. Theoretical studies have shown that the 4-position is generally more susceptible to nucleophilic attack.[3] Optimizing the reaction conditions, such as temperature and solvent, can help improve the regioselectivity of the substitution.[3]
-
Over-reaction: In some cases, the product can undergo further reactions, leading to undesired byproducts. Monitoring the reaction closely and stopping it once the starting material is consumed can help prevent this.
-
-
Reaction Conditions:
-
Temperature Control: Running the reaction at an optimal temperature can minimize the formation of thermally induced byproducts.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.[5]
-
3. Poor Solubility of Reactants
Question: My starting materials are not fully dissolving in the reaction solvent. What can I do?
Answer:
Poor solubility can lead to slow and incomplete reactions.
Possible Causes & Solutions:
-
Solvent Choice: Select a solvent in which all reactants are reasonably soluble at the reaction temperature. You may need to screen several solvents to find the most suitable one.
-
Co-solvents: Using a mixture of solvents can sometimes improve the solubility of all reactants.
-
Temperature: Gently heating the reaction mixture can help dissolve the reactants. However, be mindful of the thermal stability of your compounds.
Experimental Protocols
Protocol 1: General Synthesis of 4-Aminoquinazolines via Nucleophilic Substitution
This protocol describes a common method for synthesizing 4-aminoquinazolines by reacting a 4-chloroquinazoline with an amine.
Materials:
-
4-Chloroquinazoline derivative
-
Primary or secondary amine
-
Solvent (e.g., 2-propanol, Dichloromethane, or Dioxane)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
Procedure:
-
To a solution of the 4-chloroquinazoline derivative (1.0 mmol) in the chosen solvent (10 mL), add the amine (1.1 mmol) and the base (1.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time (typically 2-24 hours).[1][2][5] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aminoquinazoline.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinazolines
This method offers a rapid and efficient alternative to conventional heating.[1]
Materials:
-
4-Chloroquinazoline
-
Aryl heterocyclic amine
-
2-Propanol
Procedure:
-
In a microwave reactor vessel, combine the 4-chloroquinazoline (1.0 mmol) and the aryl heterocyclic amine (1.0 mmol) in 2-propanol (10 mL).
-
Seal the vessel and irradiate the mixture in a microwave reactor at a set temperature (e.g., 120°C) for a short duration (e.g., 20 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water, filter the solid, and purify by silica gel column chromatography to yield the final product.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for the synthesis of 4-aminoquinazolines.
Table 1: Optimization of Base and Solvent for Copper-Catalyzed Synthesis [5]
| Entry | Base (1.5 eq.) | Solvent | Yield (%) |
| 1 | K₂CO₃ | CH₂Cl₂ | 82 |
| 2 | Cs₂CO₃ | CH₂Cl₂ | 75 |
| 3 | Na₂CO₃ | CH₂Cl₂ | 68 |
| 4 | KHCO₃ | CH₂Cl₂ | 65 |
| 5 | Et₃N | CH₂Cl₂ | 45 |
| 6 | Pyridine | CH₂Cl₂ | 40 |
| 7 | K₂CO₃ | Chloroform | 78 |
| 8 | K₂CO₃ | THF | 65 |
| 9 | K₂CO₃ | Dioxane | 62 |
| 10 | K₂CO₃ | Acetonitrile | 55 |
| 11 | K₂CO₃ | DMF | 50 |
Reaction conditions: 2-aminobenzonitrile, alkyne, CuI (catalyst), base, solvent, room temperature, 12 h.
Table 2: Optimization of Base for Nucleophilic Substitution [2]
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | MeOH | 47.8 |
| 2 | Et₃N | EtOH | 76.7 |
| 3 | DIPEA | EtOH | 96.3 |
Reaction conditions: 4-chloroquinazoline, 3-(aminomethyl)oxetan-3-amine, base, solvent, reflux.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis [1]
| Compound | Method | Reaction Time | Yield (%) |
| 5a | Classical | 12 h | 75 |
| 5a | Microwave | 20 min | 92 |
| 5b | Classical | 12 h | 78 |
| 5b | Microwave | 20 min | 95 |
| 5c | Classical | 12 h | 72 |
| 5c | Microwave | 20 min | 90 |
Visualizations
Caption: General workflow for the synthesis of 4-aminoquinazolines.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Side reactions to avoid in the synthesis of substituted quinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help you identify, minimize, and avoid common side reactions during the synthesis of substituted quinazolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a quinazolin-4(3H)-one byproduct in my reaction. How can I prevent this?
A1: The formation of a 4-oxo-3,4-dihydroquinazoline, or quinazolinone, is a common side reaction, particularly in syntheses that can proceed through an N-acylanthranilic acid intermediate, such as the Niementowski reaction.[1] This occurs when cyclization happens through the carbonyl group of an amide intermediate.
Troubleshooting Steps:
-
Reaction Conditions Adjustment: In Niementowski-type reactions, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone byproduct.[1]
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Careful control of acidic or basic conditions may be necessary to suppress the formation of the quinazolinone.[1]
-
Alternative Synthetic Routes: Consider employing a synthetic strategy that is less prone to the formation of quinazolinone byproducts. Modern catalytic methods often offer higher selectivity.
Q2: My reaction is yielding a significant amount of a dihydroquinazoline derivative instead of the desired fully aromatized quinazoline. What can I do to fix this?
A2: The formation of dihydroquinazolines is a common issue, often arising from incomplete oxidation of the dihydroquinazoline intermediate. This is particularly prevalent when the reaction conditions are not sufficiently oxidizing.
Troubleshooting Steps:
-
Choice of Oxidant: Ensure you are using an appropriate and effective oxidizing agent. For reactions that proceed via a dihydroquinazoline intermediate, a dedicated oxidation step may be required.
-
Microwave Irradiation: Microwave-assisted synthesis can often promote the formation of the fully aromatized quinazoline over the dihydroquinazoline byproduct. For instance, in certain reactions, microwave irradiation at a higher power (e.g., 450 W) has been shown to yield the quinazoline, while lower power (e.g., 300 W) favors the dihydroquinazoline.[2][3]
-
Reaction Time and Temperature: In some cases, extending the reaction time or increasing the temperature can facilitate the final oxidation step. However, this should be done with caution to avoid degradation of the product.
Q3: I am struggling with low yields and the formation of polymeric or dimeric byproducts. What are the likely causes and solutions?
A3: Low yields and the formation of polymeric or dimeric materials are often indicative of overly harsh reaction conditions or the use of highly reactive starting materials that can self-condense.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can promote polymerization and dimerization. Consider running the reaction at a lower temperature.
-
Concentration: High concentrations of reactants can also lead to unwanted side reactions. Try performing the reaction under more dilute conditions.
-
Milder Reaction Conditions: If possible, opt for a synthetic route that employs milder conditions. Many modern catalytic methods are designed to proceed at lower temperatures and with higher selectivity, thereby minimizing the formation of such byproducts.[4]
Data Presentation: Impact of Reaction Conditions on Quinazoline Synthesis
The choice of synthetic methodology can have a significant impact on reaction outcomes. The following table provides a quantitative comparison of conventional heating versus microwave-assisted synthesis for a quinazolinone derivative, highlighting the improvements in reaction time and yield.
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Product | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Microwave Power | N/A | 800 Watts |
| Source: E-Journal UIN Malang[5] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Niementowski Reaction
This protocol is adapted from a solvent-free approach that has been shown to improve yields and reduce reaction times in the synthesis of quinazolinones.[6]
-
Reactant Mixture: In a microwave-transparent vessel, thoroughly mix the substituted anthranilic acid (1 mmol) and formamide (5 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation. A typical starting point is 150°C for 4-10 minutes.[2] The optimal time and temperature should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Protocol for Bischler-Type Synthesis of Quinazolines
The Bischler synthesis is a classical method that often requires careful optimization to minimize side products.[7]
-
Amide Formation: To a solution of a 2-aminobenzophenone (1 mmol) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 mmol) and the desired acyl chloride (1.1 mmol) dropwise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Cyclization: After completion of the acylation, remove the solvent under reduced pressure. To the resulting crude amide, add a source of ammonia, such as ammonium acetate (5-10 equivalents), and a high-boiling solvent like N,N-dimethylformamide (DMF). Heat the mixture at a temperature typically ranging from 120-150°C. Monitor the progress of the cyclization by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude quinazoline. Collect the solid by filtration and purify by column chromatography on silica gel or recrystallization.
Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of substituted quinazolines.
This guide provides a starting point for addressing common challenges in the synthesis of substituted quinazolines. Successful synthesis often requires careful optimization of reaction conditions and a systematic approach to troubleshooting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Catalyst-free synthesis of quinazoline derivatives using low melting sugar–urea–salt mixture as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of Quinazoline-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with quinazoline-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quinazoline compound is degrading during storage in solution. What are the likely causes and how can I prevent this?
A1: Degradation of quinazoline compounds in solution is often due to hydrolysis, oxidation, or photodecomposition. The stability is highly dependent on the solvent, pH, temperature, and exposure to light.
-
Hydrolytic Degradation: The quinazoline ring can be susceptible to hydrolysis, especially under basic or acidic conditions when heated. For instance, some quinazolines are stable in cold dilute acidic and alkaline solutions but can be destroyed upon boiling.[1] A study on piperazinyl quinazoline drugs like prazosin, terazosin, and doxazosin showed significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at 80°C.[2] The primary degradation product for these compounds was identified as 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[2]
-
Troubleshooting:
-
Avoid extreme pH conditions. Buffer your solutions to a neutral pH if compatible with your experimental setup.
-
Store solutions at low temperatures (e.g., 4°C or -20°C). A study on the quinazoline derivative BG1188 showed high stability in ultrapure water for over 40 days when stored in the dark at 4°C.[3]
-
For compounds sensitive to alkaline conditions, avoid basic media. One study showed that a synthetic analog of vasicine degraded significantly under alkaline conditions, while showing negligible degradation under acidic, oxidative, thermal, and photolytic stress.[4]
-
-
-
Oxidative Degradation: The quinazoline nucleus can be susceptible to oxidation.[5] However, some quinazoline derivatives have shown stability against oxidation. For example, prazosin, terazosin, and doxazosin showed no degradation under oxidative conditions (e.g., with H₂O₂).[2]
-
Troubleshooting:
-
Degas your solvents to remove dissolved oxygen.
-
Consider adding antioxidants to your formulation, if permissible for your application.
-
Store compounds under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of quinazoline compounds. The degradation pattern for prazosin, terazosin, and doxazosin under photolytic conditions resulted in a cluster of degradation products.[2]
-
Troubleshooting:
-
Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Conduct experiments under low-light conditions whenever possible.
-
-
A general workflow for identifying the cause of degradation is to perform forced degradation studies.
Q2: I am observing poor bioavailability of my quinazoline derivative in animal studies. Could this be related to stability, and how can I improve it?
A2: Yes, poor bioavailability of quinazoline derivatives is often linked to their low aqueous solubility, which can be exacerbated by instability leading to the formation of less soluble degradation products.[6] Improving the stability and solubility of your compound can enhance its bioavailability.
-
Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its wettability and dissolution.[6][7]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubility and absorption.[6]
-
-
Structural Modification:
-
Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. This can alter the compound's physicochemical properties, including solubility and stability, which in turn can affect bioavailability.[8] For example, replacing a carbon atom with a sulfur atom has been explored to create new interactions that could stabilize a ligand-target complex.[8]
-
The following diagram illustrates how different factors can influence the bioavailability of quinazoline compounds.
Q3: How do substituents on the quinazoline ring affect the stability of the compound?
A3: Substituents at various positions on the quinazoline ring can significantly influence the compound's stability by altering its electronic and steric properties.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can affect the reactivity of the quinazoline nucleus. For instance, electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the electron density, which might enhance stability against oxidation but could increase susceptibility to nucleophilic attack. The impact of substituents on reaction yields during synthesis has been noted, where electron-withdrawing groups on a benzylamine reactant increased the yield of the corresponding 2-phenylquinazoline, while electron-donating groups decreased it.[9]
-
Positional Effects: The position of the substituent is crucial. Structure-activity relationship studies have shown that substituents at positions 2 and 3, as well as halogen atoms at positions 6 and 8, can improve the biological activities of quinazolinone derivatives, which may be linked to their stability.[10]
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants (e.g., water, oxygen) to the quinazoline core, thereby increasing the compound's stability.
Quantitative Data on Quinazoline Stability
The following tables summarize quantitative data on the stability of various quinazoline derivatives under different stress conditions.
Table 1: Stability of Piperazinyl Quinazoline Drugs Under Forced Degradation
| Drug | Condition (at 80°C) | Degradation | Major Degradation Product |
| Prazosin | 0.1 M HCl | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| 0.1 M NaOH | Complete | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | |
| Terazosin | 0.1 M HCl | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| 0.1 M NaOH | Complete | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | |
| Doxazosin | 0.1 M HCl | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| 0.1 M NaOH | Complete | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | |
| Data from a study on the stress decomposition of three piperazinyl quinazoline adrenergic receptor-blocking agents.[2] |
Table 2: Stability of a Vasicine Analog Under Various Stress Conditions
| Compound | Stress Condition | Observation |
| 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one | Alkaline (0.1 N NaOH) | Significant degradation |
| Acidic (0.1 N HCl) | Negligible degradation | |
| Oxidative (3% H₂O₂) | Negligible degradation | |
| Thermal | Negligible degradation | |
| Photolytic | Negligible degradation | |
| Data from a stability-indicating HPLC method for the determination of a potential anticancer agent.[4] |
Table 3: Time Stability of Quinazoline Derivatives in Solution
| Compound | Solvent | Concentration | Storage Conditions | Stability Duration |
| BG1188 | Ultrapure Water | 10⁻³ M | Dark, 4°C | > 40 days |
| BG1188 | DMSO | 10⁻³ M | - | Unstable, modifications observed immediately |
| New Quinazoline Derivatives | 0.2% DMSO | - | - | Homogeneous for up to 96 hours |
| Data from time stability studies of quinazoline derivatives designed to fight drug resistance and for anticancer features.[3][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Quinazoline Compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.[11][12][13]
Materials:
-
Quinazoline compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Incubator/water bath
-
UV light source (e.g., 254 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the quinazoline compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a petri dish and expose it to a temperature of 60°C for 24 hours.
-
Dissolve the heat-treated sample in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the quinazoline compound (100 µg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.
-
Prepare a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to separate the parent quinazoline compound from its degradation products.[4][11][14]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic or Gradient):
-
A common mobile phase for quinazoline derivatives is a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific compound. For example, a mobile phase of methanol:water (80:20 v/v) has been used.[4]
Method Parameters:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the quinazoline compound (e.g., 254 nm). A PDA detector is recommended to identify the formation of degradation products with different UV spectra.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintain at a constant temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.
Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose of stability testing.
Signaling Pathways
Many quinazoline-based compounds are developed as inhibitors of tyrosine kinases, which are key components of cellular signaling pathways implicated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The stability of quinazoline-based EGFR inhibitors is crucial for their efficacy.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. benchchem.com [benchchem.com]
Addressing poor reactivity of the amino group in 8-Bromoquinazolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions to address challenges associated with the poor reactivity of the amino group on 8-Bromoquinazolin-4-amine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues encountered during common reactions involving the amino group of this compound.
Guide 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[1][2][3] Low reactivity of the 4-amino group on the quinazoline scaffold can lead to poor yields.
Q1: I am observing low to no yield in my Buchwald-Hartwig amination reaction with this compound. What are the common causes and solutions?
A1: Low yields are typically due to a combination of factors including catalyst deactivation, inappropriate choice of ligand or base, and suboptimal reaction conditions. The primary amino group on the quinazoline ring has reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic system.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical.[4] Sterically hindered and electron-rich ligands are often required for challenging substrates.
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[4] A base that is too weak may not be effective, while an overly strong base can lead to side reactions.
-
Recommendation: If using a weaker base like K₂CO₃ or Cs₂CO₃ with poor results, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2]
-
-
Solvent and Temperature: The reaction solvent and temperature affect catalyst solubility and reaction rates.
Q2: I am seeing significant amounts of side products, such as hydrodehalogenation of my coupling partner. How can I minimize this?
A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation.
Troubleshooting Steps:
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions like beta-hydride elimination.
-
Recommendation: Employing bidentate phosphine ligands like XantPhos or DPPF can sometimes suppress side reactions by stabilizing the palladium center.[1]
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote side product formation.
-
Recommendation: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Attempt the reaction at the lowest effective temperature.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | XantPhos Pd G3[5] |
| Ligand | XantPhos[5] | BrettPhos[2] | RuPhos |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 100 °C (Microwave) | 90-120 °C |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | 1-3 mol% |
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), the phosphine ligand (1.5-2.5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the base (e.g., NaOtBu, 2.0 equiv.) and the anhydrous, deoxygenated solvent (e.g., toluene).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.
Guide 2: Suzuki-Miyaura Cross-Coupling
While the primary reactive site for a Suzuki reaction on this substrate is the C-Br bond, the 4-amino group can influence the catalytic cycle through coordination with the palladium center. The goal is to achieve selective coupling at the 8-position without interference from the amino group.
Q1: My Suzuki coupling reaction on this compound is sluggish and gives low yields. How can I improve it?
A1: Poor reactivity in Suzuki coupling can be attributed to catalyst inhibition or suboptimal reaction parameters. The amino group can coordinate to the palladium catalyst, potentially hindering the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand: A robust catalyst system that is less susceptible to coordination by the amino group is beneficial.
-
Recommendation: Use a palladium catalyst with a bulky phosphine ligand like XPhos or SPhos. These ligands can promote the desired reaction pathway and prevent catalyst deactivation. Pd(PPh₃)₄ is also a common and effective catalyst.
-
-
Base and Solvent System: The choice of base and solvent is crucial for the transmetalation step.[6]
-
Boronic Acid/Ester Quality: The purity and stability of the organoboron reagent are paramount.
-
Recommendation: Use high-purity boronic acid or consider using the more stable pinacol boronic ester derivative. Ensure the reagent has not degraded during storage.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Pd Source | Pd(PPh₃)₄ | PdCl₂(dppf)[7] | Pd₂(dba)₃ |
| Ligand | (if needed) | (if needed) | XPhos |
| Organoboron | Boronic Acid | Boronic Acid Pinacol Ester | Aryltrifluoroborate |
| Base | K₂CO₃[8] | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O[7] | DMF |
| Temperature | 80-100 °C | 90-110 °C | 80-120 °C |
-
Combine this compound (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) in a reaction flask.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Heat the reaction to the desired temperature (e.g., 90 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-amino group on the quinazoline ring generally unreactive?
A1: The quinazoline ring system is electron-deficient due to the presence of two nitrogen atoms. This electronic property significantly reduces the electron density on the exocyclic amino group at the C4 position, thereby decreasing its nucleophilicity and basicity. This makes it less reactive towards electrophiles compared to anilines or aliphatic amines.
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) to replace the 4-amino group?
A2: Replacing the 4-amino group via SNAr is generally not feasible as the amino group is a poor leaving group. SNAr reactions on the quinazoline scaffold typically involve the displacement of a good leaving group, such as a halide (e.g., chlorine), from an activated position (C2 or C4).[9]
Q3: Is it possible to enhance the nucleophilicity of the 4-amino group?
A3: Yes. The nucleophilicity can be transiently enhanced by deprotonation with a very strong base (e.g., n-BuLi, NaH). However, this can be challenging due to potential competing reactions at other sites on the molecule. This approach should be used with caution and is typically reserved for specific applications where other methods have failed.
Q4: Should I consider protecting the 4-amino group during a Suzuki coupling at the 8-bromo position?
A4: Protection is generally not necessary and may be counterproductive. Standard Suzuki coupling conditions are usually compatible with the free amino group.[7] Protecting the amine adds extra steps to the synthesis (protection and deprotection) and may not offer any significant advantage, as the primary issue is often catalyst inhibition, which can be overcome by proper ligand selection.
Q5: What are the best general starting conditions for a reaction involving this compound?
A5: For a palladium-catalyzed cross-coupling reaction, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a suitable ligand like XantPhos or XPhos (4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: Anhydrous dioxane or toluene, possibly with a small amount of water if required for the specific reaction type.
-
Atmosphere: Inert (Argon or Nitrogen).
-
Temperature: 80-100 °C. These conditions should then be optimized based on the specific reaction and observed results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 8-Bromoquinazolin-4-amine and 6-Bromoquinazoline Derivatives in Cancer Research
A detailed examination of the synthesis, biological activity, and structure-activity relationships of 8-bromoquinazolin-4-amine and 6-bromoquinazoline derivatives reveals their potential as anticancer agents, with a particular focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While both classes of compounds exhibit promising cytotoxic effects, the availability of comprehensive biological data for 6-bromoquinazoline derivatives currently outweighs that for their 8-bromo counterparts, highlighting a critical area for future research.
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] The strategic placement of a bromine atom on the quinazoline scaffold has been shown to modulate the biological activity of these compounds. This guide provides a comparative analysis of this compound and 6-bromoquinazoline derivatives, summarizing their synthesis, anticancer activities with a focus on EGFR inhibition, and the experimental protocols used for their evaluation.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are crucial in determining its drug-like characteristics and potential for oral bioavailability. While detailed experimental data for a direct comparison is not extensively available, general properties can be inferred from their structures and available data for related compounds.
| Property | This compound | 6-Bromoquinazoline Derivatives |
| Molecular Weight | ~224.06 g/mol | Varies based on substitution |
| LogP (Lipophilicity) | Predicted to be moderately lipophilic | Varies; generally lipophilic to enhance cell permeability |
| Hydrogen Bond Donors | 1 (Amine group) | Varies with substitution |
| Hydrogen Bond Acceptors | 3 (Nitrogen atoms in the quinazoline ring) | Varies with substitution |
| Solubility | Generally soluble in organic solvents like DMSO | Varies; often optimized for biological assays |
Synthesis of Bromo-Substituted Quinazoline Scaffolds
The synthesis of both 8-bromo and 6-bromoquinazoline derivatives typically involves multi-step reaction sequences.
This compound is often synthesized as a key intermediate for further derivatization. A common synthetic route involves the cyclization of appropriately substituted anthranilic acid derivatives.
6-Bromoquinazoline derivatives are frequently synthesized from 5-bromoanthranilic acid. A general synthetic pathway involves the reaction of 5-bromoanthranilic acid with a suitable reagent to form the quinazoline core, followed by further modifications at various positions to generate a library of derivatives. For instance, reaction with phenyl isothiocyanate can lead to the formation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further derivatized at the thiol position.[3]
Comparative Anticancer Activity
The primary focus of research into these compounds has been their potential as anticancer agents. A significant body of evidence points towards their ability to inhibit cancer cell proliferation, often through the inhibition of key signaling pathways.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these compounds are typically evaluated using in vitro assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
6-Bromoquinazoline Derivatives:
A study by Zare et al. (2023) investigated a series of 6-bromoquinazoline derivatives (5a-j) for their cytotoxic effects against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines. The results demonstrated that these compounds exhibited desirable activity, with IC50 values ranging from 0.53 to 46.6 µM.[3] Notably, compound 5b , which has a fluoro substitution at the meta position of a phenyl moiety, showed stronger activity than the standard chemotherapeutic drug cisplatin, with IC50 values of 0.53 µM against MCF-7 and 1.95 µM against SW480 cells.[3]
Another study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives also reported cytotoxic activity against MCF-7 and SW480 cell lines.[4]
This compound Derivatives:
Direct comparative data for this compound derivatives against the same cell lines is limited. However, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, an 8-substituted quinazoline derivative, reported an IC50 value of 168.78 µM against the MCF-7 cell line.[5][6] This suggests that while 8-bromo derivatives possess anticancer activity, the specific substitutions on the quinazoline and attached phenyl rings play a crucial role in determining their potency. The significantly higher IC50 value for this particular 8-substituted derivative compared to the most potent 6-bromo derivatives highlights the potential for greater potency in the 6-bromo series, at least based on the currently available data.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound Class | Derivative | MCF-7 | SW480 | Reference |
| 6-Bromoquinazoline | 5b (Zare et al., 2023) | 0.53 | 1.95 | [3] |
| 8-Substituted Quinazoline | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 168.78 | Not Reported | [5][6] |
Mechanism of Action: EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development. Many quinazoline derivatives have been identified as potent EGFR tyrosine kinase inhibitors.[1]
Molecular docking studies have suggested that 6-bromoquinazoline derivatives can bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[3] This inhibition blocks the downstream signaling pathways that promote cancer cell growth and survival.
While specific EGFR kinase inhibition data for this compound derivatives is not as readily available in the searched literature, the structural similarity to known EGFR inhibitors suggests that they may also function through a similar mechanism. The bromine atom at either the 6- or 8-position is expected to influence the binding affinity and selectivity of the compounds for the EGFR active site.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromo or 8-bromoquinazoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
EGFR Kinase Inhibition Assay
A common method to assess the direct inhibitory effect of compounds on EGFR kinase activity is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. The reaction mixture contains the recombinant EGFR kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the phosphorylation of the substrate by the EGFR kinase.
-
ADP Detection: After the incubation period, a reagent is added to stop the kinase reaction and to convert the produced ADP into a detectable signal, often through a coupled enzyme reaction that generates luminescence.
-
Signal Measurement: The luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a general experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of bromo-quinazoline derivatives.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 8-Bromoquinazolin-4-amine Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of the mechanism of action of a representative 8-Bromoquinazolin-4-amine derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, with alternative kinase inhibitors. The focus is on its activity as an Aurora kinase inhibitor, a key target in oncology research. Experimental data is presented to objectively compare its performance against Alisertib (MLN8237), a selective Aurora A inhibitor, and Barasertib (AZD1152), a selective Aurora B inhibitor. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound Derivatives
Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including potent kinase inhibition. The 4-aminoquinazoline scaffold is a common feature in several approved anti-cancer drugs. The introduction of a bromine atom at the 8th position of the quinazoline ring, as seen in this compound derivatives, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has been identified as a promising inhibitor of Aurora A kinase.
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells.
The this compound derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of Aurora A kinase. This leads to a disruption of the mitotic process, ultimately causing cell cycle arrest and cell death in cancer cells.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid compared to the selective Aurora kinase inhibitors, Alisertib and Barasertib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Inhibition at 10 µM (%) | IC50 (nM) |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 84.53% | N/A |
| Aurora B | 21.34% | N/A | |
| Alisertib (MLN8237) | Aurora A | N/A | 1.2 |
| Aurora B | N/A | 396.5 | |
| Barasertib (AZD1152) | Aurora A | N/A | 1368 |
| Aurora B | N/A | 0.37 |
N/A: Not available from the cited sources.
Table 2: In Vitro Cell Viability
| Compound | Cell Line | IC50 (µM) |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 |
| Alisertib (MLN8237) | HCT116 | 0.04 |
| Barasertib (AZD1152) | SCLC cell lines | < 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase (e.g., recombinant human Aurora A or B)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and substrate solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or vehicle control to the wells.
-
Add 5 µL of the substrate/ATP mixture.
-
Initiate the reaction by adding 2.5 µL of diluted kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For IC50 determination, plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve.
Visualizations
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in the G2/M transition and mitotic progression.
Caption: Simplified Aurora A signaling pathway during the G2/M phase transition of the cell cycle.
Experimental Workflow: Kinase Inhibition Assay
The diagram below outlines the key steps in the in vitro kinase inhibition assay.
Caption: General experimental workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Logical Relationship: Selectivity of Kinase Inhibitors
This diagram illustrates the concept of kinase inhibitor selectivity, comparing the activity of the this compound derivative with selective inhibitors.
Caption: Comparative selectivity profile of the this compound derivative and alternatives.
Quinazoline vs. Quinoline: A Head-to-Head Comparison of Privileged Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of quinazoline and quinoline scaffolds in kinase inhibition, supported by experimental data.
The quinazoline and quinoline ring systems are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Their rigid bicyclic structures provide an excellent framework for the orientation of substituents to interact with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This guide offers a head-to-head comparison of these two scaffolds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in drug discovery and development.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of representative quinazoline and quinoline derivatives against a panel of key kinases implicated in cancer and other diseases. It is important to note that direct comparisons of absolute IC50 values between different studies should be made with caution due to variations in assay conditions.
Table 1: Quinazoline-Based Kinase Inhibitors - IC50 Values
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | HDAC1 | 0.031 | [1] |
| Compound 1 | HDAC6 | 0.016 | [1] |
| Compound 2 | HDAC1 | 0.037 | [1] |
| Compound 2 | HDAC6 | 0.025 | [1] |
| Compound 4 | PI3Kα | 0.021 | [1] |
| Compound 4 | HDAC1 | 0.004 | [1] |
| Compound 5 | PI3Kα | 0.019 | [1] |
| Compound 5 | HDAC1 | 0.003 | [1] |
| 6c | EGFR | 0.083 | [2] |
| 6c | VEGFR-2 | 0.076 | [2] |
| 6c | HER2 | 0.138 | [2] |
| 6c | CDK2 | 0.183 | [2] |
| 2h | EGFR | 0.102 | [3] |
| 2i | EGFR | 0.097 | [3] |
| 3h | EGFR | 0.128 | [3] |
| 3i | EGFR | 0.181 | [3] |
| Erlotinib | EGFR | 0.056 | [3] |
Table 2: Quinoline-Based Kinase Inhibitors - IC50 Values
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 24 | c-Met | 2.3 | [4] |
| 25 | c-Met | 2.6 | [4] |
| 26 | c-Met | 9.3 | [4] |
| 51 | EGFR | 31.80 | [4] |
| 52 | EGFR | 37.07 | [4] |
| 53 | EGFR | 42.52 | [4] |
| Neratinib | HER2 | 59 | [5] |
| Neratinib | KDR | 800 | [5] |
| Neratinib | Scr | 1400 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility and accurate interpretation of the presented data.
In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the assay buffer, kinase, and substrate.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background).
-
Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged substrate will bind to the negatively charged paper, while the negatively charged ATP will not.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unbound [γ-³²P]ATP.
-
Quantification: Dry the filter paper and place it in a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression analysis.[6][7]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways often targeted by quinazoline and quinoline-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of kinase inhibitors.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neratinib - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 8-Bromoquinazolin-4-amine as a Potential Selective Aurora A Kinase Inhibitor: A Comparative Analysis
For Immediate Release
In the landscape of oncology drug discovery, the quest for highly selective kinase inhibitors remains a paramount objective. This guide provides a comparative analysis of 8-Bromoquinazolin-4-amine, a novel compound of interest, against established selective Aurora A kinase inhibitors. While specific experimental data for this compound is not yet publicly available, its quinazolin-4-amine core is a well-validated scaffold for potent and selective Aurora A inhibition.[1] This document will, therefore, evaluate its potential by comparing the performance of leading selective Aurora A inhibitors, providing a benchmark for its future development and validation.
Aurora A kinase is a critical regulator of mitotic progression, and its over-expression is a common feature in many human cancers, making it a prime therapeutic target.[2] The challenge in targeting Aurora A lies in achieving selectivity over the highly homologous Aurora B kinase to avoid toxicities associated with the inhibition of cytokinesis.[1] This guide will delve into the biochemical and cellular activities of prominent inhibitors such as Alisertib (MLN8237), MK-5108, ENMD-2076, and LY3295668, offering a clear perspective on the current standards in the field.
Biochemical Potency and Selectivity
A critical determinant of a successful Aurora A inhibitor is its high potency against Aurora A and a substantial selectivity margin over Aurora B. The following table summarizes the in vitro inhibitory concentrations (IC50) of leading comparator compounds.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alisertib (MLN8237) | 1.2[3] | 396.5[3] | >200-fold[3] |
| MK-5108 | 0.064[4] | 14[5] | ~220-fold[4] |
| ENMD-2076 | 14[6] | 350[6] | 25-fold[7] |
| LY3295668 (AK-01) | 1.12[8] | 1510[8] | ~1348-fold[8] |
Cellular Activity and Proliferative Inhibition
The ability of an inhibitor to engage its target within a cellular context and elicit a desired biological response, such as the inhibition of cell proliferation, is a key translational step. The table below presents the cellular potency of the comparator inhibitors across various cancer cell lines.
| Compound | Cell Line | Cellular IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | 0.003 - 1.71[3] |
| Colorectal Cancer Cell Lines | 0.06 - >5[9] | |
| MK-5108 | Various Human Cancer Cell Lines | 0.16 - 6.4[10] |
| ENMD-2076 | Human Solid Tumor & Hematopoietic Cancer Cell Lines | 0.025 - 0.7[11] |
| LY3295668 (AK-01) | NCI-H446 (Small Cell Lung Cancer) | 0.053[12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the process of inhibitor validation, the following diagrams illustrate the Aurora A signaling pathway and a typical experimental workflow.
Caption: Aurora A Kinase Signaling Pathway during Mitosis.
Caption: A typical experimental workflow for validating a novel kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
In Vitro Aurora Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Aurora A and B kinases.
-
Reagents and Materials : Recombinant human Aurora A and Aurora B kinases, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), ATP, substrate (e.g., Kemptide), test compound (this compound or comparators), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
A master mix of kinase buffer, substrate, and ATP is prepared.
-
Serial dilutions of the test compound are added to the wells of a 96-well plate.
-
The kinase enzyme is added to initiate the reaction, which is then incubated at 30°C for a defined period (e.g., 30-60 minutes).[13]
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is read using a plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, test compound, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
The viability reagent is added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Western Blot Analysis for Target Engagement
This technique is used to confirm that the inhibitor is engaging its intended target within the cell by assessing the phosphorylation status of Aurora A and its downstream substrates.
-
Reagents and Materials : Treated cell lysates, lysis buffer, primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-phospho-Histone H3 (Ser10)), HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.
-
Procedure :
-
Cells are treated with the inhibitor for a specified time, then lysed to extract proteins.
-
Protein concentration is quantified, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with the appropriate secondary antibody.
-
The protein bands are visualized using a chemiluminescence imaging system.[14]
-
-
Data Analysis : The band intensities are quantified to determine the change in phosphorylation levels of the target proteins upon inhibitor treatment.
Conclusion
While direct experimental validation of this compound is pending, the established success of the quinazolin-4-amine scaffold in generating highly selective and potent Aurora A kinase inhibitors provides a strong rationale for its investigation.[1] The comparative data presented for leading inhibitors like Alisertib, MK-5108, and LY3295668 set a high bar for both potency and selectivity. Future studies on this compound should aim to meet or exceed these benchmarks to establish its potential as a next-generation therapeutic for cancers driven by Aurora A kinase overexpression. The detailed protocols and workflows provided herein offer a robust framework for the comprehensive evaluation of this and other emerging kinase inhibitors.
References
- 1. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
In Vivo Efficacy of Quinazoline Derivatives in Xenograft Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of two distinct quinazoline derivatives in preclinical xenograft models of cancer. The presented data aims to inform researchers, scientists, and drug development professionals on the therapeutic potential and underlying mechanisms of these compounds. We will examine a bromo-substituted quinazoline derivative, WHI-P154, and a pan-Aurora kinase inhibitor, Danusertib, highlighting their performance in different tumor models.
Executive Summary
The development of targeted cancer therapies remains a cornerstone of oncological research. Quinazoline derivatives have emerged as a versatile scaffold for designing potent inhibitors of various signaling pathways implicated in tumor growth and survival. This guide delves into the in vivo antitumor activities of two such derivatives, WHI-P154 and Danusertib, in established xenograft models. While both compounds demonstrate significant tumor growth inhibition, their distinct mechanisms of action—targeting pathways related to glioblastoma cell cytotoxicity and cell cycle regulation, respectively—offer different therapeutic strategies. This report provides a side-by-side comparison of their efficacy, supported by detailed experimental data and protocols.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of an epidermal growth factor (EGF) conjugate of WHI-P154 in a glioblastoma xenograft model and Danusertib in a gastroenteropancreatic neuroendocrine tumor (GEP-NET) xenograft model.
| Compound/Product Name | Derivative Class | Xenograft Model | Dosage and Administration | Key Efficacy Readouts | Reference |
| EGF-WHI-P154 | 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | Human Glioblastoma (U373 cells) in SCID mice | 1 mg/kg/day, intraperitoneally (i.p.) for 10 consecutive days | Delayed tumor progression and improved tumor-free survival. 40% of treated mice remained tumor-free for over 58 days.[1] | [1] |
| Danusertib (PHA-739358) | 3-Aminopyrazole Derivative (Pan-Aurora Kinase Inhibitor) | Human GEP-NET (BON1 and QGP cells) in nude mice (subcutaneous) | 15 mg/kg, twice daily (i.p.) | Significant reduction in tumor growth compared to controls.[2][3] | [2][3] |
Detailed Experimental Protocols
EGF-WHI-P154 in Glioblastoma Xenograft Model
Cell Line and Animal Model:
-
Human glioblastoma U373 cells were used.
-
Severe combined immunodeficient (SCID) mice were the host for the xenograft.
Tumor Implantation:
-
U373 cells were implanted subcutaneously into the flanks of SCID mice.
Treatment Regimen:
-
Once tumors were established, mice were treated with EGF-P154 conjugate at a dose of 1 mg/kg/day.[1]
-
The treatment was administered intraperitoneally for 10 consecutive days.[1]
Efficacy Evaluation:
-
Tumor growth was monitored regularly.
-
Tumor-free survival was a primary endpoint, with the median survival time being a key metric.[1]
-
The study reported that 40% of the treated mice remained tumor-free for more than 58 days, with a median tumor-free survival of 40 days, compared to a median of 19 days in the control group.[1]
Danusertib in GEP-NET Xenograft Model
Cell Lines and Animal Model:
-
Human gastroenteropancreatic neuroendocrine tumor (GEP-NET) cell lines BON1 and QGP1 were utilized.[2][3]
-
Athymic nude mice were used for the subcutaneous xenograft model.[2]
Tumor Implantation:
-
BON1 or QGP1 cells were injected subcutaneously into the flanks of the mice.
Treatment Regimen:
-
Treatment with Danusertib was initiated when tumors reached a palpable size.
-
Danusertib was administered intraperitoneally at a dose of 15 mg/kg twice daily.[4]
Efficacy Evaluation:
-
Tumor volume was measured at regular intervals to assess tumor growth inhibition.
-
The study demonstrated a significant reduction in tumor growth in Danusertib-treated mice compared to the vehicle-treated control group.[2][3]
-
Additionally, a decrease in the tumor marker chromogranin A was observed in the serum of treated mice.[2][3]
Mechanism of Action and Signaling Pathways
WHI-P154 and EGFR-Targeted Cytotoxicity in Glioblastoma
WHI-P154 is a quinazoline derivative that has shown cytotoxic activity against human glioblastoma cells.[1] To enhance its specificity, it was conjugated to the epidermal growth factor (EGF), thereby targeting the EGF receptor (EGFR), which is often overexpressed in glioblastoma. This strategy aims to deliver the cytotoxic agent directly to the tumor cells. The proposed mechanism involves the binding of the EGF-P154 conjugate to EGFR, leading to receptor-mediated endocytosis and intracellular release of WHI-P154, ultimately inducing apoptosis.[1] The PI3K/AKT pathway is a critical downstream signaling cascade of EGFR, and its dysregulation is frequent in glioblastoma.[5][6][7][8]
Danusertib and Aurora Kinase Inhibition
Danusertib is a potent, small-molecule inhibitor of all three members of the Aurora kinase family (A, B, and C).[9][10][11] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, chromosome segregation, and cytokinesis.[10] Overexpression of Aurora kinases is common in many cancers, leading to mitotic abnormalities and aneuploidy. Danusertib's mechanism of action involves the inhibition of Aurora kinase activity, which disrupts the proper execution of mitosis, leading to cell cycle arrest and subsequent apoptosis.[2][12]
Experimental Workflow for Xenograft Studies
The following diagram illustrates a generalized workflow for conducting in vivo efficacy studies of investigational compounds in xenograft models.
Conclusion
This comparative guide highlights the in vivo efficacy of two quinazoline-based derivatives, EGF-WHI-P154 and Danusertib, in different xenograft models. The data indicates that a targeted approach, as seen with the EGF-P154 conjugate, can lead to significant survival benefits in a glioblastoma model. Concurrently, inhibiting key cell cycle regulators like Aurora kinases with Danusertib demonstrates broad antitumor activity. The provided experimental protocols and pathway diagrams offer a framework for understanding and potentially designing future preclinical studies for novel anticancer agents based on the versatile quinazoline scaffold. Further investigation into 8-bromoquinazolin-4-amine derivatives is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current clinical development of PI3K pathway inhibitors in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Selective regulation of chemosensitivity in glioblastoma by phosphatidylinositol 3-kinase beta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danusertib | C26H30N6O3 | CID 11442891 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative In-Silico Analysis of 8-Bromoquinazolin-4-amine and Established Kinase Inhibitors Against EGFR and VEGFR-2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Quinazoline Derivative with Clinically Relevant Kinase Inhibitors
This guide presents a comparative molecular docking study of 8-Bromoquinazolin-4-amine against well-known kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of publicly available experimental binding data for this compound, this report outlines a proposed in-silico study, presenting the docking performance of established inhibitors as a benchmark. The methodologies for both the computational docking and subsequent experimental validation are detailed herein, providing a framework for the evaluation of novel quinazoline-based kinase inhibitors.
Comparative Docking Analysis
The following tables summarize the binding affinities (reported as docking scores in kcal/mol and experimental IC50 values) of known inhibitors against the ATP-binding domains of EGFR and VEGFR-2. This data serves as a reference for the potential efficacy of novel compounds like this compound.
Table 1: Comparative Docking Scores and IC50 Values of Inhibitors Targeting EGFR
| Compound | Docking Score (kcal/mol) | IC50 (nM) | PDB ID Used |
| Erlotinib | -3.84 to -9.92 | 2 | 1M17 |
| Gefitinib | Not explicitly found | 2 | 1M17 |
| This compound | Proposed Study | To be determined | 1M17 |
Note: Docking scores for the same compound can vary based on the specific software, scoring function, and protocol used.
Table 2: Comparative Docking Scores and IC50 Values of Inhibitors Targeting VEGFR-2
| Compound | Docking Score (kcal/mol) | IC50 (nM) | PDB ID Used |
| Sorafenib | -19.04 | 54 | 4ASD |
| Sunitinib | Not explicitly found | 139 | 3EWH |
| This compound | Proposed Study | To be determined | 4ASD |
Note: Docking scores for the same compound can vary based on the specific software, scoring function, and protocol used.
Proposed Experimental and Computational Protocols
To ascertain the comparative efficacy of this compound, the following experimental and computational protocols are proposed.
Molecular Docking Protocol
A detailed in-silico molecular docking study would be conducted to predict the binding affinity and mode of interaction of this compound with EGFR and VEGFR-2.
-
Software and Tools :
-
Docking Software : AutoDock Vina, Schrödinger Glide, or similar.
-
Visualization Software : PyMOL, Chimera, or Discovery Studio.
-
Protein Preparation : AutoDock Tools, Maestro (Schrödinger), or similar.
-
Ligand Preparation : ChemDraw, Avogadro, or similar.
-
-
Protein Preparation :
-
The 3D crystal structures of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 4ASD) will be obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands will be removed.
-
Polar hydrogens and appropriate charges (e.g., Kollman charges) will be added.
-
The prepared protein structures will be saved in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation :
-
The 3D structure of this compound and the known inhibitors will be generated using chemical drawing software and optimized for their 3D conformation.
-
Appropriate charges (e.g., Gasteiger charges) will be assigned, and rotatable bonds will be defined.
-
The prepared ligand structures will be saved in the appropriate format.
-
-
Grid Box Generation :
-
A grid box will be defined to encompass the ATP-binding site of each kinase, centered on the position of the co-crystallized ligand in the original PDB file.
-
-
Docking Simulation :
-
The docking simulation will be performed using the chosen software to predict the binding poses and calculate the binding affinities (docking scores).
-
-
Analysis of Results :
-
The predicted binding poses will be visualized and analyzed to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the amino acid residues of the kinase active sites.
-
Kinase Inhibition Assay Protocol (for IC50 Determination)
To experimentally validate the in-silico findings, a biochemical kinase assay would be performed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials :
-
Recombinant human EGFR and VEGFR-2 kinases.
-
ATP and appropriate kinase-specific peptide substrate.
-
Kinase assay buffer.
-
This compound and known inhibitors (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure :
-
A serial dilution of this compound and the reference inhibitors will be prepared.
-
The kinase, substrate, and inhibitor at various concentrations will be added to the wells of the 384-well plate and incubated.
-
The kinase reaction will be initiated by the addition of ATP.
-
After a defined incubation period, the reaction will be stopped, and the amount of ADP produced (correlating with kinase activity) will be measured using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis :
-
The luminescence readings will be converted to percent inhibition relative to the DMSO control.
-
The IC50 values will be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of 8-Bromoquinazolin-4-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 8-Bromoquinazolin-4-amine based on available safety information and general principles for handling halogenated organic compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative that all users consult their institution's Environmental Health and Safety (EHS) office for specific, local, and up-to-date disposal regulations before proceeding. This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, institutional and regulatory protocols.
Immediate Safety and Hazard Assessment
-
Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Environmental Hazards: As a brominated organic compound, improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its behavior and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 1260657-19-9 | [1][2][3][4] |
| Molecular Formula | C8H6BrN3 | [1][3] |
| Molecular Weight | 224.06 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Boiling Point | 385.4 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following step-by-step procedure should be followed:
Step 1: Waste Segregation
-
Isolate the Waste: this compound waste must be segregated from all other waste streams at the point of generation.
-
Halogenated Organic Waste: This compound must be disposed of as a halogenated organic waste .[5][6][7] Do not mix it with non-halogenated organic solvents, aqueous waste, or solid waste.[5]
-
Avoid Mixing Incompatibles: Do not mix this compound waste with strong acids, bases, or oxidizing agents.
Step 2: Container Selection and Labeling
-
Dedicated Container: Use a dedicated, properly labeled, and leak-proof hazardous waste container made of a compatible material (e.g., polyethylene).[6][7]
-
Secure Closure: The container must have a secure, tightly fitting lid that is kept closed except when adding waste.[6][7]
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1260657-19-9"
-
The associated hazards (e.g., "Toxic," "Irritant")[1]
-
The name and contact information of the generating laboratory/researcher.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin to prevent the spread of any potential leaks.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full (do not overfill) or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) office to arrange for pickup.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste, which will likely involve incineration at a permitted facility.[5]
Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as regular trash. This is typically done by triple rinsing the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic liquid waste.
-
Final Disposal: After triple rinsing and air-drying, the decontaminated container can be disposed of in the regular trash.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Segregation logic for this compound waste.
References
- 1. 1260657-19-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:1260657-19-9 | Chemsrc [chemsrc.com]
- 3. biosynce.com [biosynce.com]
- 4. This compound | 1260657-19-9 [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ethz.ch [ethz.ch]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
